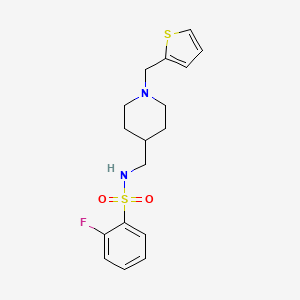

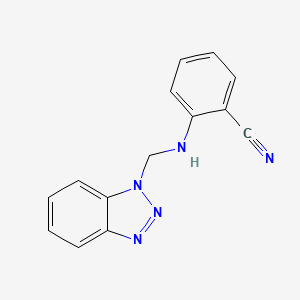

![molecular formula C22H24N2O4 B2481063 N-[1-(环丙酰基)-3,4-二氢-2H-喹啉-6-基]-3,4-二甲氧基苯甲酰胺 CAS No. 946288-78-4](/img/structure/B2481063.png)

N-[1-(环丙酰基)-3,4-二氢-2H-喹啉-6-基]-3,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide" typically involves cyclopropanation reactions and the construction of quinoline derivatives. For instance, the temperature tunable synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes is facilitated by SnCl4, showcasing a methodology for constructing nitrogen heterocyclic compounds related to the target molecule (Porashar et al., 2022). Additionally, Yb(OTf)3-mediated annulation of cyclopropane-1,1-dicarbonitriles with 2-aminobenzaldehydes for the synthesis of polysubstituted quinolines demonstrates the application of cyclopropane derivatives in constructing complex quinoline structures (Wan et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds incorporating cyclopropanecarbonyl and quinoline derivatives often involves intricate arrangements of atoms and bonds. For example, the study on 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile highlights the importance of understanding the spatial arrangement and overlapping of fused-ring systems and substituents for the synthesis and application of these molecules (Asiri et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving cyclopropane derivatives and quinolines are diverse and can lead to various functional molecules. The diastereoselective synthesis of substituted 2H-chromen-2-one and quinolin-2(1H)-one linked cyclopropanes in water demonstrates the versatility of cyclopropanes in synthesizing complex molecules with specific stereochemistry (Anand et al., 2016).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. Studies on the crystal structure and spectroscopic properties can provide insights into the behavior of these molecules under different conditions. The synthesis and characterization of 7,9-Dibromobenzo[h]quinolin-10-ol, for example, offer valuable data on the physical properties, including crystal structure and emission characteristics, of quinoline derivatives (Tsai et al., 2017).

Chemical Properties Analysis

The chemical properties of "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide" and related compounds are central to their potential applications in various fields. The Rhodium(III)-catalyzed redox-neutral [3+3] annulation of N-nitrosoanilines with cyclopropenones, leading to quinolin-4(1H)-one scaffolds, underscores the importance of understanding the reactivity and transformation pathways of cyclopropane and quinoline derivatives (Liu et al., 2020).

科学研究应用

合成和化学性质

环丙烷和喹啉衍生物的合成

环丙醇经过氧化环开环与AgNO_3-K_2S_2O_8反应,产生β-酮自由基,成功地加入喹酮,形成γ-羰基喹酮。这种方法有助于合成细胞毒性天然产物,表明类似N-[1-(环丙酰基)-3,4-二氢-2H-喹啉-6-基]-3,4-二甲氧基苯甲酰胺在药物化学中的潜力 (Ilangovan, Saravanakumar, & Malayappasamy, 2013)。

Yb(OTf)_3介导的环化反应

使用环丙烷-1,1-二氰基和2-氨基苯甲醛在Yb(OTf)_3介导的环化反应中合成多取代喹啉,展示了该化合物在创造结构复杂且潜在生物活性分子中的作用 (Wan et al., 2021)。

潜在的治疗应用

神经和精神药理学特性

对新型喹啉-4-酮的精神和神经药理学特性的研究表明,某些衍生物可能表现出特定的镇静效果和显著的抗遗忘活性。这突显了喹啉衍生物在开发新型精神活性化合物中的潜力 (Podolsky, Shtrygol’, & Zubkov, 2017)。

结构和光谱分析

喹啉衍生物的结构方面

对含酰胺的异喹啉衍生物的结构方面和性质的研究揭示了它们与矿酸形成凝胶和结晶盐的能力。这种物理性质的多样性突显了该化合物在材料科学和制药配方中的实用性 (Karmakar, Sarma, & Baruah, 2007)。

受限ACC衍生物的合成

N-苯酰-1,2,3,4-四氢喹啉-2-羧酸与乙酸酐反应,产生新型环丙烷化过程,生成被认为是双约束1-氨基环丙烷-1-羧酸系统的衍生物。这展示了该化合物在合成新型受限系统以进行进一步化学和生物评估中的作用 (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002)。

未来方向

属性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-19-10-7-16(13-20(19)28-2)21(25)23-17-8-9-18-15(12-17)4-3-11-24(18)22(26)14-5-6-14/h7-10,12-14H,3-6,11H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVCQNQBYYNVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

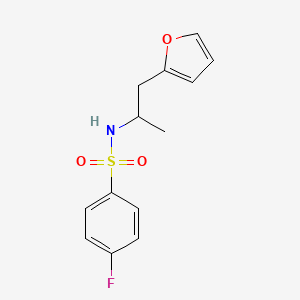

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)

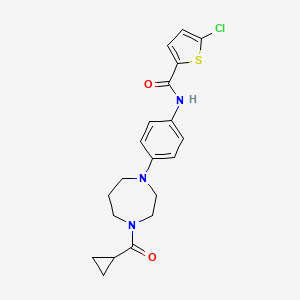

![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)

![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)

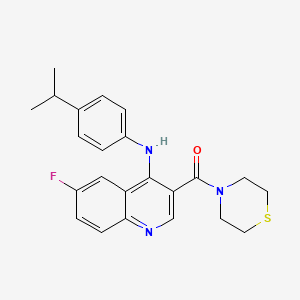

![8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2480994.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2480995.png)

![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)

![N-naphthalen-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2481001.png)